N-Formyl-N-(1-phenylprop-2-en-1-yl)formamide (non-preferred name)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Formyl-N-(1-phenylprop-2-en-1-yl)formamide is an organic compound that belongs to the class of formamides It is characterized by the presence of a formyl group attached to a phenylprop-2-en-1-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-N-(1-phenylprop-2-en-1-yl)formamide typically involves the reaction of formamide with 1-phenylprop-2-en-1-ylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
Formamide+1-phenylprop-2-en-1-ylamine→N-Formyl-N-(1-phenylprop-2-en-1-yl)formamide
Industrial Production Methods
Industrial production of N-Formyl-N-(1-phenylprop-2-en-1-yl)formamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Formyl-N-(1-phenylprop-2-en-1-yl)formamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The phenylprop-2-en-1-yl moiety can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
N-Formyl-N-(1-phenylprop-2-en-1-yl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-Formyl-N-(1-phenylprop-2-en-1-yl)formamide exerts its effects involves interactions with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenylprop-2-en-1-yl moiety may interact with enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Formylaniline: Similar structure but lacks the phenylprop-2-en-1-yl moiety.
N-Phenylformamide: Similar structure but lacks the formyl group on the phenylprop-2-en-1-yl moiety.
Uniqueness
N-Formyl-N-(1-phenylprop-2-en-1-yl)formamide is unique due to the presence of both the formyl group and the phenylprop-2-en-1-yl moiety, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
675608-25-0 |
---|---|
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
N-formyl-N-(1-phenylprop-2-enyl)formamide |
InChI |
InChI=1S/C11H11NO2/c1-2-11(12(8-13)9-14)10-6-4-3-5-7-10/h2-9,11H,1H2 |
InChI-Schlüssel |
OJMUPIPEOCHHQT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C1=CC=CC=C1)N(C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.